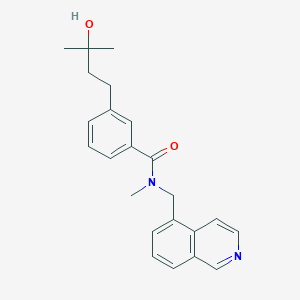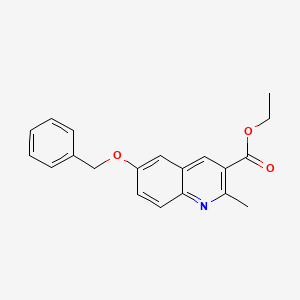
ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate and related compounds involves complex organic reactions, including cyclization of precursor molecules and etherification processes. For example, Bojinov and Grabchev synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, indicating the versatility of quinoline derivatives synthesis for applications in liquid crystal displays (Bojinov & Grabchev, 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their planar quinoline ring system and various substituents that influence their chemical properties and applications. For instance, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate showcases the introduction of functional groups that can significantly impact the molecule's orientation and reactivity (Li, 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, which are crucial for their synthesis and modification. The work by Gao et al. describes the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, demonstrating the chemical versatility of these compounds (Gao et al., 2011).
Physical Properties Analysis
The physical properties of ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. These properties are critical for their application in various fields, including organic electronics and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of quinoline derivatives in synthesis and industrial applications. For instance, the anticoccidial activities of ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates synthesized through reactions including nitrification and catalytic hydrogenation highlight their potential in medicinal chemistry (Wan Yu-liang, 2012).
Aplicaciones Científicas De Investigación
Antituberculosis Activity
Ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate derivatives have been studied for their potential antituberculosis activity. For instance, a study synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives, noting that the substituents in the carboxylate group significantly influenced antituberculosis activity. Compounds with ethyl and benzyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide derivatives exhibited good antitubercular activity, including activity in macrophages, and were effective against drug-resistant strains of M. tuberculosis H(37)Rv (Jaso, Zarranz, Aldana, & Monge, 2005).
Optical Applications
This compound has also been investigated for optical applications. In a study, a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and used in thin films. These films showed potential for use in organic photodiodes due to their remarkable optical behavior (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Anticoccidial Activity
Another area of research for this chemical is in the field of veterinary medicine, specifically for its anticoccidial activities. A study synthesized ethyl 6-benzyloxy-7-methyl-4-hydroxy-3-quinolinecarboxylate and found it effective against Eimeria in chicken's diet, indicating its potential use as an anticoccidial agent (Wan Yu-liang, 2012).
Liquid Crystal Display Dyes
Compounds related to ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate have been synthesized for use as dyes in liquid crystal displays. A study synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which showed good orientation parameter in nematic liquid crystal, indicating their potential application in liquid crystal displays (Bojinov & Grabchev, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended applications. If it shows promising biological activity, it could be further investigated as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .
Propiedades
IUPAC Name |
ethyl 2-methyl-6-phenylmethoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-20(22)18-12-16-11-17(9-10-19(16)21-14(18)2)24-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGPBGXLVWIEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)
![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)
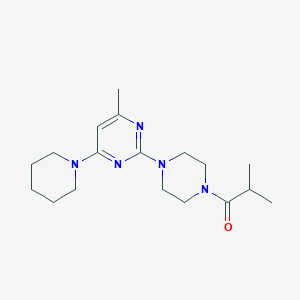
![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)
![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)
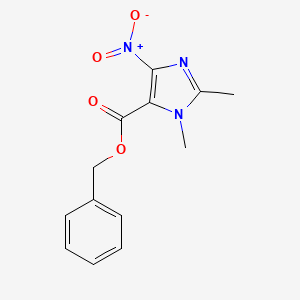
![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)
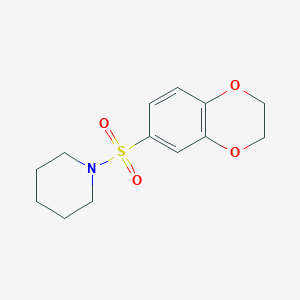
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)
![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)
![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)
